Physicochemical Differentiation: Lipophilicity (LogP) and Molecular Weight Profile
7-Bromo-8-fluoroquinoline-3,4-diamine exhibits a predicted LogP of 2.30 and a molecular weight of 256.07 Da, positioning it in a more favorable drug-like property space compared to related analogs. The unsubstituted quinoline-3,4-diamine (LogP 0.8–2.56; MW 159.19) is substantially less lipophilic, potentially limiting membrane permeability, while the non-aminated 7-bromo-8-fluoroquinoline (LogP 2.94–3.04; MW 226.05) lacks the hydrogen-bonding capacity conferred by the 3,4-diamine moiety . This intermediate LogP value (2.30) aligns with established oral bioavailability guidelines (Rule of Five), whereas the higher LogP of the non-aminated analog may predispose to poor solubility and increased off-target binding [1].
| Evidence Dimension | LogP (Predicted) and Molecular Weight |
|---|---|
| Target Compound Data | LogP = 2.30; MW = 256.07 Da |
| Comparator Or Baseline | Quinoline-3,4-diamine: LogP = 0.8–2.56, MW = 159.19 Da; 7-Bromo-8-fluoroquinoline: LogP = 2.94–3.04, MW = 226.05 Da |
| Quantified Difference | ΔLogP = –0.64 to –0.74 relative to non-aminated analog; ΔMW = +30 Da vs. non-aminated analog |
| Conditions | Predicted/calculated values from vendor datasheets and computational models |
Why This Matters
This specific LogP and MW profile distinguishes the compound as a balanced building block for CNS or oral drug programs where intermediate lipophilicity is required.
- [1] ChemSrc. 7-溴-8-氟喹啉. CAS 1375107-95-1. LogP = 2.94. View Source
